molecular formula C16H18N2O3S B2499965 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide CAS No. 393125-22-9

4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide

Cat. No.: B2499965
CAS No.: 393125-22-9
M. Wt: 318.39
InChI Key: GULOENYOTPLCJV-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Characterization

  • 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide derivatives are synthesized for various applications in medicinal chemistry. These compounds have potential to bind nucleotide protein targets and are of interest in drug chemistry (Saeed et al., 2015).

Antimicrobial Activity

  • Some derivatives exhibit interesting antimicrobial activity against a range of bacteria and fungi, showing potential as effective agents in combating microbial infections (Ghorab et al., 2017).

Analytical Applications

  • These compounds are utilized in analytical chemistry, particularly in nonaqueous capillary electrophoresis for separation and quality control of various substances (Ye et al., 2012).

Anti-Tubercular Applications

  • Derivatives of this compound are studied for their potential as anti-tubercular agents. Some have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (Nimbalkar et al., 2018).

Antibacterial and Antifungal Properties

  • Benzamide derivatives, including those related to this compound, have been noted for their antibacterial and antifungal activities, making them significant in the study of new pharmaceuticals (Vasu et al., 2003).

Cancer Research

  • Some of these compounds have demonstrated potential in inhibiting the production of nitric oxide in microglia cells, which could have implications in cancer research and treatment (Kim et al., 2009).

Structural Analysis

  • Extensive research has been conducted on the crystal structures of various benzamide derivatives, providing valuable information for understanding their chemical behavior and potential applications in material science (Kranjc et al., 2011).

Histone Deacetylase Inhibition

  • Some derivatives act as histone deacetylase (HDAC) inhibitors, which are relevant in cancer treatment. They can induce cancer cell apoptosis and cell-cycle arrest (Zhou et al., 2008).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-5-4-6-14(11-12)17-16(19)13-7-9-15(10-8-13)22(20,21)18(2)3/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULOENYOTPLCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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